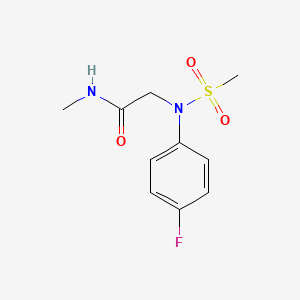
N-(4-chlorophenyl)-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-phenoxybenzamide, also known as CPB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CPB belongs to the class of benzamides and has been studied for its effects on various biological systems.
Mécanisme D'action
N-(4-chlorophenyl)-2-phenoxybenzamide exerts its pharmacological effects by modulating various biological pathways. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. N-(4-chlorophenyl)-2-phenoxybenzamide also activates the peroxisome proliferator-activated receptor gamma, which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-phenoxybenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-chlorophenyl)-2-phenoxybenzamide has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-phenoxybenzamide has several advantages for use in laboratory experiments. It is readily available and can be synthesized in large quantities. N-(4-chlorophenyl)-2-phenoxybenzamide is also relatively stable and can be stored for extended periods. However, N-(4-chlorophenyl)-2-phenoxybenzamide has certain limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-2-phenoxybenzamide. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the exploration of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying its pharmacological effects and to identify potential side effects and toxicity.
In conclusion, N-(4-chlorophenyl)-2-phenoxybenzamide is a promising chemical compound that has shown potential for use in various scientific research applications. Its pharmacological properties make it a valuable tool for investigating biological pathways and developing novel therapeutics. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Méthodes De Synthèse
N-(4-chlorophenyl)-2-phenoxybenzamide can be synthesized through a multi-step process starting from 4-chloroaniline and phenoxybenzoic acid. The reaction involves the use of various reagents and solvents and requires careful optimization of reaction conditions to obtain high yields of the desired product.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-phenoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-(4-chlorophenyl)-2-phenoxybenzamide has also been studied for its effects on the central nervous system, cardiovascular system, and immune system.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-14-10-12-15(13-11-14)21-19(22)17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCJLRUIAXQFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

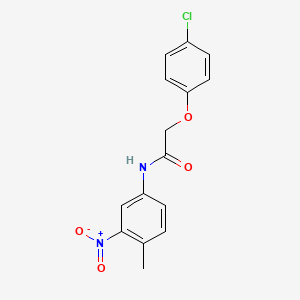
![4-[(4-fluorophenyl)acetyl]morpholine](/img/structure/B5792672.png)
![N-benzyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5792677.png)
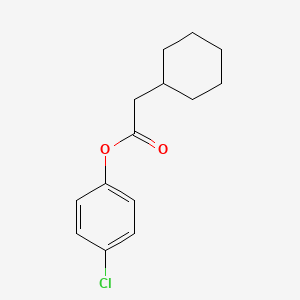
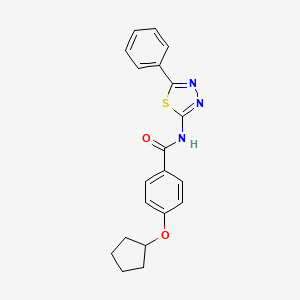
![2-(4-chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5792714.png)
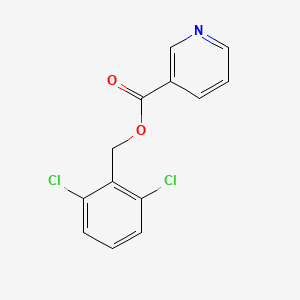

![8-[(2-chloro-6-fluorobenzyl)oxy]quinoline](/img/structure/B5792742.png)
![2-methoxy-4-({[2-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5792749.png)
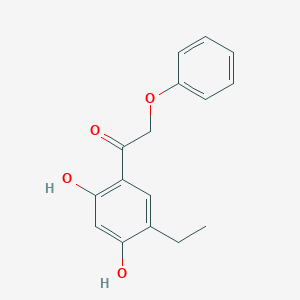

![2-(1,3-benzodioxol-5-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5792761.png)
